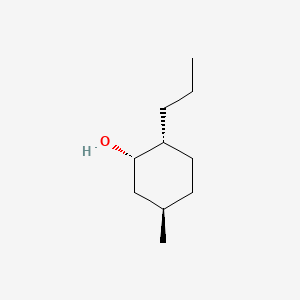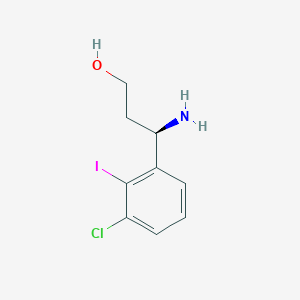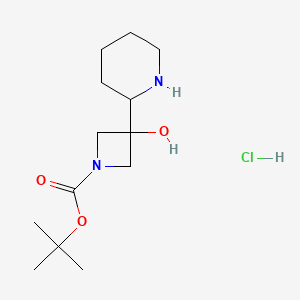
Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a hydroxyl group, a piperidyl group, and an azetidine ring, making it a versatile molecule in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-1-carboxylic acid and tert-butyl alcohol .
Reaction Steps:
Conditions: The reaction is usually carried out under acidic conditions, with a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can undergo reduction to form a piperidine derivative.
Substitution: The piperidyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted azetidines or piperidines.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of enzymatic activity .
類似化合物との比較
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness: Unlike these similar compounds, Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride
This compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
特性
分子式 |
C13H25ClN2O3 |
|---|---|
分子量 |
292.80 g/mol |
IUPAC名 |
tert-butyl 3-hydroxy-3-piperidin-2-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10;/h10,14,17H,4-9H2,1-3H3;1H |
InChIキー |
MSVDVOKDQJWNGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


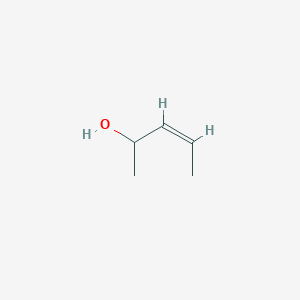

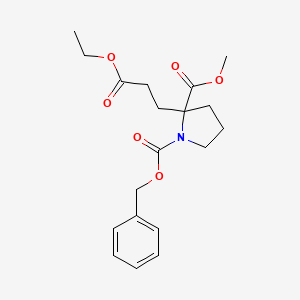

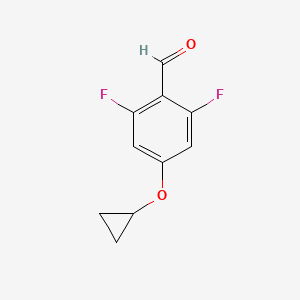
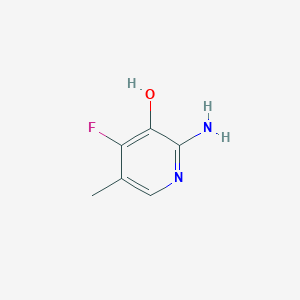
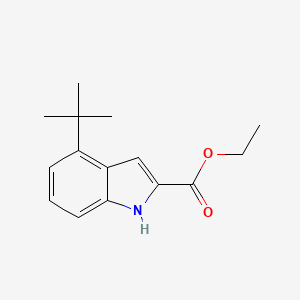

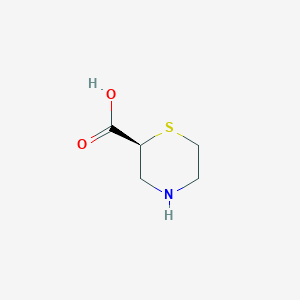
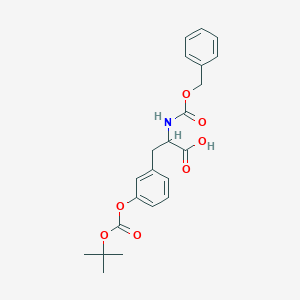
![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)
